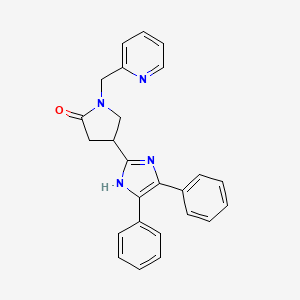![molecular formula C14H13ClN2O3S B6011863 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6011863.png)
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazide, also known as Sulfasalazine, is a sulfonamide derivative drug used as an anti-inflammatory and immunosuppressant medication. It is primarily prescribed for the treatment of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders. The compound is synthesized through a multi-step process and has been extensively studied for its biological and pharmacological properties.
Wirkmechanismus
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee works by inhibiting the activity of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins and other inflammatory mediators. It also inhibits the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes and other pro-inflammatory molecules. Additionally, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to modulate the activity of immune cells by inhibiting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in patients with inflammatory bowel disease and rheumatoid arthritis. The compound has also been shown to have immunosuppressive effects, reducing the activity of immune cells such as T-cells and macrophages. Additionally, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been shown to have antioxidant properties, reducing oxidative stress and protecting cells from damage.
Vorteile Und Einschränkungen Für Laborexperimente
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee is a widely used compound in laboratory experiments due to its anti-inflammatory and immunosuppressive properties. It is relatively easy to synthesize and has a low toxicity profile, making it a safe choice for in vitro and in vivo studies. However, the compound has a number of limitations, including its poor solubility in water and its tendency to form aggregates in solution. These limitations can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee. One area of interest is the development of new analogs and derivatives of the compound with improved pharmacological properties. Another area of interest is the investigation of the compound's potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanisms underlying 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee's anti-inflammatory and immunosuppressive effects, as well as its potential role in the treatment of other autoimmune disorders.
Synthesemethoden
The synthesis of 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee involves the reaction of 4-chlorobenzenesulfonyl chloride with hydrazine hydrate to form 4-chlorobenzenesulfonohydrazide. This intermediate is then reacted with 4-hydroxybenzaldehyde to form the final product, 4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee. The reaction is typically carried out in the presence of a catalyst such as triethylamine or pyridine and requires careful control of reaction conditions to achieve a high yield.
Wissenschaftliche Forschungsanwendungen
4-chloro-N'-[1-(4-hydroxyphenyl)ethylidene]benzenesulfonohydrazidee has been extensively studied for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, as well as modulate the activity of immune cells such as T-cells and macrophages. The compound has also been investigated for its potential use in the treatment of cancer, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
Eigenschaften
IUPAC Name |
4-chloro-N-[(E)-1-(4-hydroxyphenyl)ethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-10(11-2-6-13(18)7-3-11)16-17-21(19,20)14-8-4-12(15)5-9-14/h2-9,17-18H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYRVUKXIYNEL-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenyl)diethylamine](/img/structure/B6011787.png)
![1-(3-phenylpropyl)-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B6011789.png)
![3-{[6-(dimethylamino)-4-pyrimidinyl]amino}-1-methyl-2-pyrrolidinone](/img/structure/B6011799.png)
![2-[benzyl(methyl)amino]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]-2-indanecarboxamide](/img/structure/B6011807.png)
![1-ethyl-4-(3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6011815.png)
![2-[(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)thio]-6-methyl-4-pyrimidinol](/img/structure/B6011819.png)
![2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6011823.png)

![N-(3-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethylphenyl)amino]methylene}urea](/img/structure/B6011834.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B6011837.png)
![N-(2-ethoxyphenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6011842.png)
![2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B6011866.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![7-(4-isopropylbenzyl)-2-(propylsulfonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6011888.png)